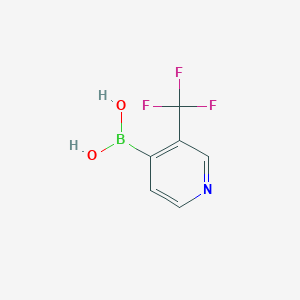
4-ボロン酸-3-(トリフルオロメチル)ピリジン
説明
3-(Trifluoromethyl)pyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H5BF3NO2 and its molecular weight is 190.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trifluoromethyl)pyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)pyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
パラジウム触媒鈴木・宮浦カップリング反応
この化合物は、パラジウム触媒鈴木・宮浦カップリング反応における試薬として使用されます。この反応は、炭素-炭素結合を形成するクロスカップリング反応の一種です。 有機合成の分野では、複雑な分子構造を構築することができるため、重要な反応です .
配位子フリーパラジウム触媒鈴木カップリング
また、マイクロ波照射下での配位子フリーパラジウム触媒鈴木カップリング反応にも適用されています。 この方法は、反応速度と生成物の収率を高め、同時に反応設定を簡素化します .
HIV-1プロテアーゼ阻害剤の合成
この化合物は、HIV-1プロテアーゼ阻害剤の調製に使用されます。 これらの阻害剤は、HIV/AIDSの治療に不可欠であり、プロテアーゼ酵素を阻害することで、ウイルスの成熟と複製を防ぎます .
癌治療薬の開発
研究者は、このボロン酸をPDK1およびタンパク質キナーゼCK2阻害剤などの潜在的な癌治療薬の開発に使用しています。 これらの阻害剤は、癌細胞の増殖と生存に関与する主要な経路を阻害することができます .
市販製品の合成
ある出版物によると、3-(トリフルオロメチル)ピリジンの誘導体は、いくつかの市販製品の製造に使用されており、合成化学における応用の汎用性を示しています .
クロスカップリング反応における有機ホウ素試薬
この化合物は、クロスカップリング反応における有機ホウ素試薬として機能します。 これらの反応は、穏やかな条件、官能基許容性、安定性、環境に優しい性質により、広く適用されています .
医薬品化学への応用
医薬品化学の一環として、このボロン酸は、潜在的な治療効果を持つ化合物の合成に関与しています。 新しい分子の創出における役割は、創薬における飛躍的な進歩につながる可能性があります .
ポリマーおよびオプトエレクトロニクス材料
最後に、3-(トリフルオロメチル)ピリジン-4-ボロン酸などのボロン酸の誘導体は、ポリマーまたはオプトエレクトロニクス材料の開発に使用されています。 これらの材料は、エレクトロニクスおよびフォトニクス分野で応用されています .
作用機序
Target of Action
The primary target of 3-(Trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is described as relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a variety of complex organic compounds, contributing to advances in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)pyridine-4-boronic acid. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially impact the compound’s action.
生化学分析
Biochemical Properties
3-(Trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, especially in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in 3-(Trifluoromethyl)pyridine-4-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biomolecules .
Cellular Effects
3-(Trifluoromethyl)pyridine-4-boronic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form covalent bonds with biomolecules can lead to the inhibition or activation of specific enzymes, thereby altering cellular pathways . Studies have demonstrated that 3-(Trifluoromethyl)pyridine-4-boronic acid can impact the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-(Trifluoromethyl)pyridine-4-boronic acid involves its interaction with various biomolecules at the molecular level. The boronic acid group can bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of stable enzyme-inhibitor complexes, which can modulate the enzyme’s activity . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, further influencing its biochemical activity . These interactions can lead to changes in gene expression and cellular function, as the compound can act as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)pyridine-4-boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods . Long-term studies have shown that 3-(Trifluoromethyl)pyridine-4-boronic acid can have sustained effects on cellular function, with potential implications for its use in drug development and biochemical research . The stability of the compound is crucial for its effectiveness in in vitro and in vivo studies, as degradation can lead to reduced activity and altered biochemical interactions .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)pyridine-4-boronic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage . Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications and minimizing potential side effects .
Metabolic Pathways
3-(Trifluoromethyl)pyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biochemical pathways . These interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, lipid metabolism, and detoxification . The compound’s impact on metabolic pathways is a key consideration in its use as a biochemical reagent and therapeutic agent .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)pyridine-4-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of 3-(Trifluoromethyl)pyridine-4-boronic acid is essential for optimizing its use in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)pyridine-4-boronic acid can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and modulate cellular processes . The subcellular localization of 3-(Trifluoromethyl)pyridine-4-boronic acid is a critical factor in its biochemical activity and therapeutic potential .
特性
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKURWXTOIKLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204334-17-7 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


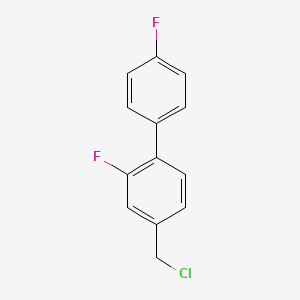
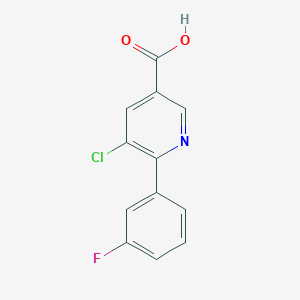
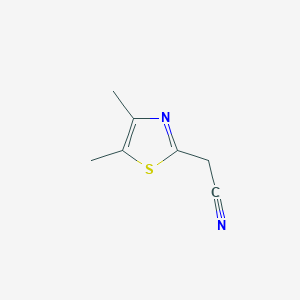
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
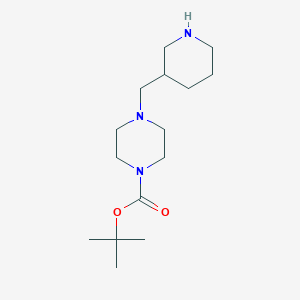
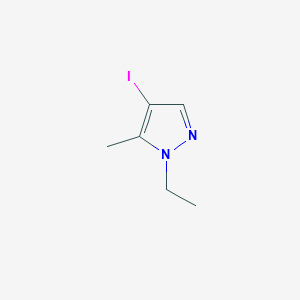
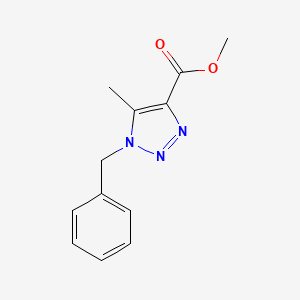
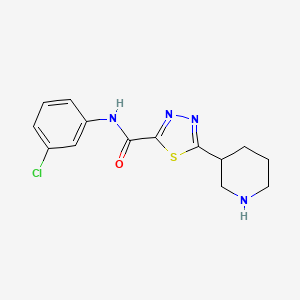
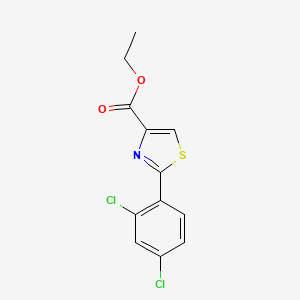
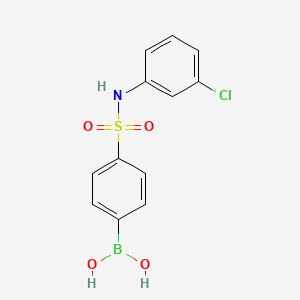

![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
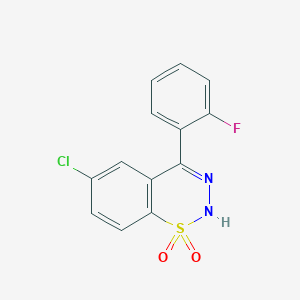
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
